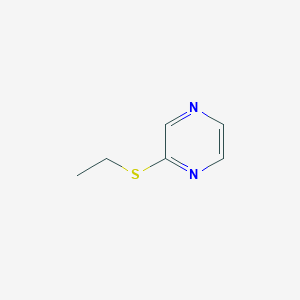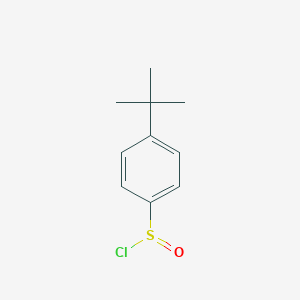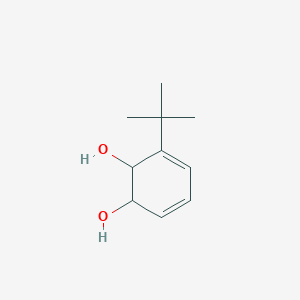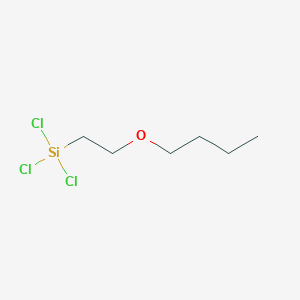
(2-Butoxyethyl)(trichloro)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Butoxyethyl)(trichloro)silane is an organosilicon compound that features a silicon atom bonded to three chlorine atoms and a 2-butoxyethyl group. This compound is part of the broader class of silanes, which are known for their diverse applications in surface modification, coupling agents, and as intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyethyl)(trichloro)silane typically involves the reaction of trichlorosilane with 2-butoxyethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as: [ \text{HSiCl}_3 + \text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and 2-butoxyethanol are mixed in precise stoichiometric ratios. The reaction is typically catalyzed by a base such as triethylamine to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Butoxyethyl)(trichloro)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.
Hydrosilylation: Adds across double bonds in the presence of catalysts.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Hydrosilylation: Catalysts like platinum or rhodium complexes.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Hydrosilylation: Organosilicon compounds with added functional groups.
Applications De Recherche Scientifique
(2-Butoxyethyl)(trichloro)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Mécanisme D'action
The mechanism of action of (2-Butoxyethyl)(trichloro)silane involves the formation of strong silicon-oxygen bonds when it reacts with substrates containing hydroxyl groups. This reaction is facilitated by the electrophilic nature of the silicon atom, which readily forms bonds with nucleophilic oxygen atoms. The molecular targets include hydroxyl-containing compounds, leading to the formation of stable siloxane linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms bonded to silicon.
Dichloromethylsilane: Contains two chlorine atoms and one methyl group bonded to silicon.
Chlorodimethylsilane: Features one chlorine atom and two methyl groups bonded to silicon.
Uniqueness
(2-Butoxyethyl)(trichloro)silane is unique due to the presence of the 2-butoxyethyl group, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring the formation of stable siloxane bonds with organic substrates .
Propriétés
Numéro CAS |
66080-20-4 |
|---|---|
Formule moléculaire |
C6H13Cl3OSi |
Poids moléculaire |
235.6 g/mol |
Nom IUPAC |
2-butoxyethyl(trichloro)silane |
InChI |
InChI=1S/C6H13Cl3OSi/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3 |
Clé InChI |
CFFCQOIDRSRRAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


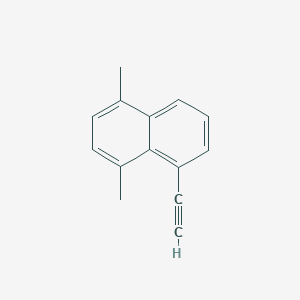
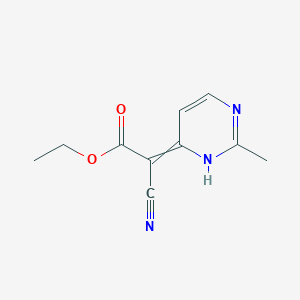
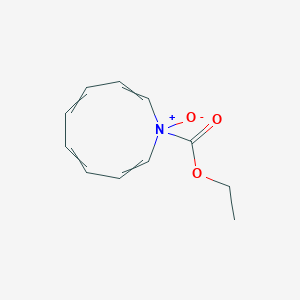
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)
![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
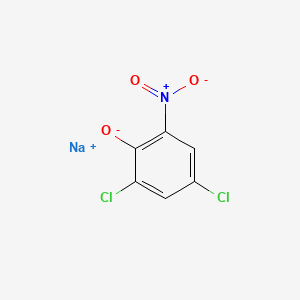
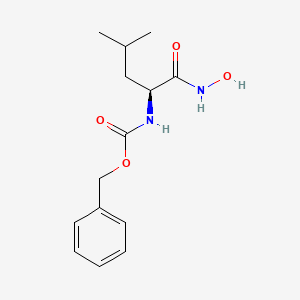

![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
